4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one
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Overview
Description
4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one typically involves the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ethylation and ethoxylation:
Coupling with chromen-2-one: The final step involves coupling the benzofuran derivative with chromen-2-one using suitable catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzofuran and chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(7-Ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one: Known for its anticoagulant properties.
4-(7-Ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one: Exhibits different biological activities due to the presence of a hydroxyl group.
Uniqueness
4-(7-Ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one is unique due to its specific ethyl and ethoxy substitutions, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-6-ethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-3-13-8-9-17-15(10-13)16(12-20(22)24-17)19-11-14-6-5-7-18(23-4-2)21(14)25-19/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRXKDYCPCQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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